2-(2-Azidoethyl)-6-methylpyrazine
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Overview
Description
Azidoethyl groups are often used in the synthesis of various compounds due to their reactivity . They can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for creating complex molecular structures .
Synthesis Analysis
The synthesis of azidoethyl compounds often involves the transfer of a diazo group to an amine to form an azide . For example, the polymerization of the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide), where the amine group is switched to azide, was triggered by the addition of sodium periodate .
Molecular Structure Analysis
The molecular structure of azidoethyl compounds can be complex. For example, the molecular formula of 2-Azidoethyl β-D-mannopyranoside is C8H15N3O6 .
Chemical Reactions Analysis
Azidoethyl groups can undergo various chemical reactions. For instance, they can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . In another example, the diazo group was transferred to an amine to form an azide .
Physical and Chemical Properties Analysis
The physical and chemical properties of azidoethyl compounds can vary widely. For example, 2-Azidoethyl methacrylate has a molecular formula of C6H9N3O2 and an average mass of 155.155 Da .
Scientific Research Applications
Photoaffinity Labeling of Herbicide Receptors
Azido compounds, such as azido-atrazine, have been used for photoaffinity labeling to identify herbicide receptor proteins in chloroplast membranes. This approach facilitates the understanding of how herbicides inhibit photosynthetic electron transport, a crucial aspect in studying plant biology and developing new herbicides (Pfister et al., 1981).
Synthesis of Heterocyclic Compounds
Azidoethylpyrazine derivatives can potentially be utilized in the synthesis of heterocyclic substances, offering promising applications in medicinal chemistry. For instance, the synthesis of 9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-one, used as an anti-asthma agent, demonstrates the role of azido compounds in pharmaceutical synthesis (Sano et al., 1995).
Analysis of C–H Group Acidity and C–H···N Interactions
Research into the crystal structures of pyrazine derivatives, including methyl-substituted pyrazines, helps in understanding the nature of C–H···N interactions. These studies are significant for designing compounds with desired chemical and physical properties, as they shed light on the structural aspects influencing hydrogen bonding and molecular interactions (Thalladi et al., 2000).
Corrosion Inhibition
Pyrazine derivatives have been evaluated for their corrosion inhibition performance, with studies indicating that certain pyrazine compounds can effectively protect steel against corrosion. This application is particularly relevant in industries where metal longevity and integrity are critical (Obot & Gasem, 2014).
Solid-State Fluorescence Properties
The solid-state fluorescence properties of pyrazine dyes, dependent on terminal substituents, have been studied. These properties are important for applications in materials science, including the development of fluorescent materials for sensors and imaging technologies (Hirosawa et al., 2017).
Mechanism of Action
Target of Action
Azido compounds are known to be used in click chemistry, a powerful tool for bioconjugation, implying potential interactions with a variety of biological targets .
Mode of Action
Azido groups are often used in bioorthogonal chemistry, where they can react with alkynes in the presence of a catalyst to form a stable triazole ring . This reaction, known as the Huisgen cycloaddition, is often used to create covalent links between molecules in biological systems .
Biochemical Pathways
Azido groups are often used in the study of various biochemical pathways due to their reactivity and the specificity of their reactions .
Pharmacokinetics
The pharmacokinetic properties of azido compounds can be influenced by factors such as their size, polarity, and the presence of other functional groups .
Result of Action
Azido compounds are often used in the study of protein function and localization, suggesting that they may have effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 2-(2-Azidoethyl)-6-methylpyrazine can be influenced by various environmental factors. For instance, the reactivity of azido groups can be affected by factors such as pH and temperature .
Safety and Hazards
Future Directions
Research on azidoethyl compounds is ongoing, with potential applications in various fields such as polymer chemistry and biochemistry . For example, solvent effects leading to a variety of different 2D structures in the self-assembly of a crystalline-coil block copolymer with an amphiphilic corona-forming block have been studied .
Properties
IUPAC Name |
2-(2-azidoethyl)-6-methylpyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-6-4-9-5-7(11-6)2-3-10-12-8/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYALOSZXGUPLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)CCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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